(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito
Description
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTYEGRDCQLUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Intermediates
Deacetylation of Tetraacetylated Precursor
The most widely documented method involves deacetylation of the tetraacetylated intermediate, (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Treatment with mild bases such as sodium carbonate or bicarbonate in solvents like methanol or isopropyl acetate yields the target compound.
Continuous Flow Synthesis
Recent advancements employ flow reactors to improve efficiency and reduce waste. The process involves:
- Coupling Reaction : n-Butyllithium-mediated coupling at −78°C.
- Mesylation : Methanesulfonylation at 25°C.
- Deprotection : Acid-catalyzed removal of protecting groups.
Table 1: Flow Reactor Parameters
| Step | Temperature | Flow Rate (mL/min) | Solvent |
|---|---|---|---|
| Coupling | −78°C | 0.6–8.0 | Tetrahydrofuran |
| Mesylation | 25°C | 0.5–10.0 | Dichloromethane |
| Deprotection | 45–50°C | 3.0–10.0 | Ethyl acetate |
Novel Intermediate-Based Approaches
Spiroketal Intermediate Utilization
WO2017130217A1 discloses a route via spiroketal formation using 2-bromoterephthalic acid and glycosyl donors. Key steps include:
Analytical Characterization
Powder X-ray Diffraction (PXRD)
Crystalline forms are validated via PXRD:
High-Performance Liquid Chromatography (HPLC)
Process Challenges and Solutions
Stereochemical Control
Achieving >99% β-anomer purity requires:
Solvent Selection
Environmental and Economic Considerations
Waste Reduction
Chemical Reactions Analysis
Types of Reactions
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 619.06 g/mol. The compound features several notable structural elements:
- Chlorinated Phenyl Group : Enhances biological activity through increased lipophilicity.
- Tetrahydrofuran Moiety : Contributes to the compound's pharmacokinetics.
- Anhydro Sugar Framework : Imparts stability and mimics natural sugars, aiding in biological recognition.
Antidiabetic Research
One of the most promising applications of this compound is in the field of diabetes treatment. It has been studied as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting this transporter, the compound could promote glucose excretion and lower blood sugar levels.
Case Study: SGLT2 Inhibition
Research has indicated that similar compounds can effectively reduce hyperglycemia in diabetic models. For instance, studies on related SGLT2 inhibitors have demonstrated significant reductions in HbA1c levels and improvements in glycemic control .
Anticancer Activity
The structural components of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol suggest potential anticancer properties due to its ability to interact with cellular pathways involved in tumor growth.
Research Insights
Preliminary studies have shown that compounds with similar phenolic structures can induce apoptosis in cancer cells. The chlorinated phenyl group may enhance interaction with cancer targets, potentially leading to increased cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of compounds featuring an anhydro sugar structure have revealed their efficacy against various pathogens. The hydrophilic nature of the sugar moiety combined with hydrophobic aromatic rings can facilitate membrane disruption in bacteria.
Evidence from Literature
Studies have indicated that derivatives of anhydro sugars exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol could be explored further for its antimicrobial potential .
Mechanism of Action
The mechanism of action of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a class of aryl-substituted glucitol derivatives . Below is a comparative analysis of its structural and functional analogs:
Table 1: Comparison of Key Structural Analogs
Key Observations :
Substituent Impact on Bioactivity: The tetrahydrofuran-3-yloxy group in the target compound differentiates it from analogs with ethoxyphenyl (e.g., 1204222-85-4) or fluorophenyl groups (e.g., Patent 2017). This group may enhance metabolic stability due to its cyclic ether structure .
Acetylation vs. Free Hydroxyl Groups: The tetraacetate form of the target compound improves synthetic yield and intermediate stability, whereas non-acetylated analogs (e.g., 1204222-85-4) may require additional protection/deprotection steps .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Bioactivity Data
| Property | Target Compound | 1204222-85-4 | Compound 16 |
|---|---|---|---|
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 2.8 | 5.1 (highly lipophilic) |
| Aqueous Solubility | Low (tetraacetate) | Moderate | Very low |
| Protein Binding (%) | >90% (estimated) | Unreported | >95% |
| Metabolic Stability | High (acetylated form) | Moderate | Low (fluorinated) |
Therapeutic Implications :
Biological Activity
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol is a complex organic compound with significant potential in pharmacology. Its molecular structure suggests various biological activities, particularly in the context of cancer treatment and vascular health. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C42H48ClO12
- Molecular Weight : 815.729 g/mol
- CAS Number : 915095-99-7
The compound features a unique structure that includes multiple functional groups, which may contribute to its biological effects.
Research indicates that (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol may exert its effects through several pathways:
- Inhibition of Angiogenesis : The compound has shown potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Studies suggest that it may disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for new blood vessel formation .
- Cell Cycle Regulation : The compound appears to influence cell cycle progression, particularly in cancer cells. It has been observed to induce G2/M phase arrest in various tumor cell lines, suggesting its potential as an anti-cancer agent .
- Cytoskeletal Integrity : Research shows that it may affect the integrity of the cytoskeleton in cells, which is vital for maintaining cellular shape and function. Disruption of the cytoskeleton can lead to impaired cell division and migration, further hindering tumor progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Angiogenic | Inhibition of VEGF signaling | |
| Cytotoxicity | Induction of G2/M phase arrest | |
| Cytoskeletal Disruption | Alteration in microtubule structures |
Case Studies
Several case studies highlight the efficacy of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol in clinical settings:
- Case Study on Tumor Models : In a preclinical study involving various tumor models, the compound demonstrated significant reductions in tumor size and improved survival rates compared to control groups. The mechanism was attributed to its antiangiogenic properties and ability to induce apoptosis in cancer cells .
- Endothelial Cell Studies : Research involving human endothelial cells showed that treatment with this compound resulted in decreased cell proliferation and migration, indicating its potential for managing diseases characterized by excessive angiogenesis such as cancer and diabetic retinopathy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
